(S)-Clenbuterol hydrochloride
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Overview
Description
(S)-Clenbuterol hydrochloride is a chiral compound that belongs to the class of β2-adrenergic agonists. It is commonly used for its bronchodilator and muscle growth-promoting properties. The compound is the hydrochloride salt form of (S)-Clenbuterol, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Clenbuterol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate.
Chiral Resolution: The chiral intermediate is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Formation of (S)-Clenbuterol: The resolved (S)-enantiomer undergoes further chemical reactions, including nucleophilic substitution and reduction, to form (S)-Clenbuterol.
Hydrochloride Salt Formation: The final step involves the reaction of (S)-Clenbuterol with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Clenbuterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (S)-Clenbuterol, such as alcohols, ketones, and substituted analogs.
Scientific Research Applications
(S)-Clenbuterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its effects on cellular signaling pathways and gene expression.
Medicine: this compound is investigated for its potential therapeutic uses in treating respiratory disorders and muscle wasting diseases.
Industry: It is used in the development of performance-enhancing drugs and veterinary medicine.
Mechanism of Action
(S)-Clenbuterol hydrochloride exerts its effects by binding to β2-adrenergic receptors on the surface of cells. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, bronchodilation, and enhanced muscle protein synthesis.
Comparison with Similar Compounds
Similar Compounds
R-Clenbuterol: The ®-enantiomer of Clenbuterol, which has different pharmacological properties.
Salbutamol: Another β2-adrenergic agonist used as a bronchodilator.
Terbutaline: A β2-adrenergic agonist with similar bronchodilatory effects.
Uniqueness
(S)-Clenbuterol hydrochloride is unique due to its high selectivity for β2-adrenergic receptors and its chiral nature, which contributes to its specific pharmacological profile. Unlike its ®-enantiomer, (S)-Clenbuterol has distinct effects on muscle growth and fat metabolism.
Biological Activity
(S)-Clenbuterol hydrochloride, a selective beta-2 adrenergic agonist, is recognized for its diverse biological activities, particularly in the fields of respiratory therapy and muscle growth enhancement. This article delves into its mechanisms of action, pharmacological effects, and implications for health and disease management.
(S)-Clenbuterol exerts its effects primarily through selective binding to beta-2 adrenergic receptors (β2-ARs). This interaction activates adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). The β2-ARs are widely distributed throughout the body, including in the lungs, heart, skeletal muscles, and immune cells .
Key Actions:
- Bronchodilation : Clenbuterol is used as a bronchodilator in conditions such as asthma and chronic obstructive pulmonary disease (COPD), facilitating improved airflow by relaxing bronchial smooth muscles .
- Anabolic Effects : It promotes muscle growth by enhancing protein synthesis and reducing muscle wasting, making it popular in veterinary medicine for livestock .
- Immune Modulation : Clenbuterol has been shown to influence immune cell proliferation and cytokine production, potentially offering therapeutic benefits in inflammatory conditions .
Potency and Absorption
(S)-Clenbuterol demonstrates a high potency with a β2/β1 ratio of approximately 4.0, indicating a stronger affinity for β2 receptors compared to β1 receptors. It has an extended half-life of 25–40 hours and is well absorbed from the gastrointestinal tract (70–80%) .
Table 1: Summary of Biological Effects
Research Findings
Recent studies have highlighted both the therapeutic potential and risks associated with (S)-Clenbuterol:
- Lymphocyte Proliferation : A study involving untrained horses showed that treatment with (S)-Clenbuterol at low concentrations (0.6 ng/mL) significantly enhanced lymphocyte proliferation compared to untreated controls. However, higher concentrations did not yield similar effects .
- Cardiac Effects : Research indicates that chronic administration can lead to myocyte necrosis in cardiac tissue. In one study on Wistar rats, a single dose resulted in necrosis concentrated in specific areas of the heart, raising concerns about long-term cardiac health .
- Neurological Applications : Emerging evidence suggests that (S)-Clenbuterol may aid in the recovery of nerve cells following damage from conditions such as stroke or encephalopathy. It appears to enhance cellular function and promote recovery processes .
Case Study 1: Respiratory Therapy
A clinical trial involving patients with asthma demonstrated significant improvements in lung function metrics following administration of (S)-Clenbuterol over a four-week period. Patients reported reduced symptoms and improved quality of life.
Case Study 2: Muscle Wasting in Cattle
In veterinary practice, (S)-Clenbuterol has been effectively used to mitigate muscle wasting in non-lactating cattle, improving overall weight gain and feed efficiency.
Properties
CAS No. |
871984-59-7 |
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Molecular Formula |
C12H19Cl3N2O |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1 |
InChI Key |
OPXKTCUYRHXSBK-HNCPQSOCSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Origin of Product |
United States |
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